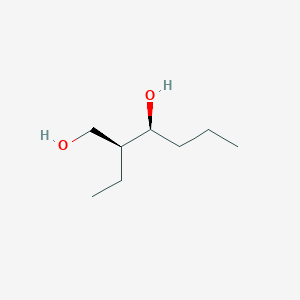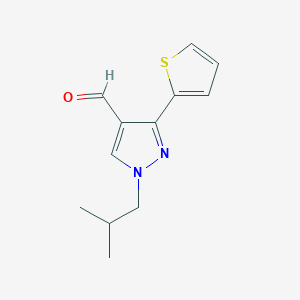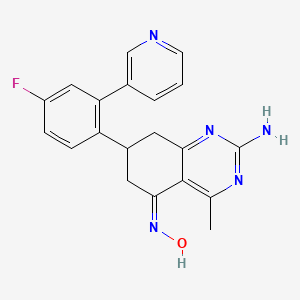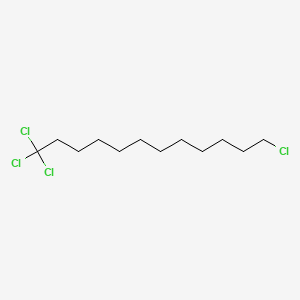
1,1,1,12-Tetrachloro-dodecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1,12-Tetrachloro-dodecane is a halogenated hydrocarbon with the molecular formula C12H22Cl4. This compound is part of the broader class of organochlorine compounds, which are characterized by the presence of chlorine atoms attached to carbon atoms. These compounds are often used in various industrial applications due to their chemical stability and reactivity.
準備方法
The synthesis of 1,1,1,12-Tetrachloro-dodecane typically involves the chlorination of dodecane. The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine atoms. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield. The reaction conditions, such as temperature and pressure, are optimized to achieve the desired product with minimal by-products.
化学反応の分析
1,1,1,12-Tetrachloro-dodecane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols or other derivatives.
Reduction Reactions: The compound can be reduced to form less chlorinated hydrocarbons.
Oxidation Reactions: Oxidizing agents can convert this compound into corresponding alcohols, aldehydes, or carboxylic acids.
Common reagents used in these reactions include sodium hydroxide for substitution, hydrogen gas for reduction, and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1,1,1,12-Tetrachloro-dodecane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce chlorine atoms into organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular membranes.
Medicine: Research is ongoing to explore its potential use in developing pharmaceuticals, particularly in the synthesis of chlorinated drug molecules.
Industry: It is used in the production of various industrial chemicals and materials, including solvents and intermediates for polymer production.
作用機序
The mechanism of action of 1,1,1,12-Tetrachloro-dodecane involves its interaction with molecular targets such as enzymes and cellular membranes. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to changes in their structure and function. This can result in the inhibition of enzyme activity or disruption of cellular processes.
類似化合物との比較
1,1,1,12-Tetrachloro-dodecane can be compared with other halogenated hydrocarbons, such as:
1,1,1,2-Tetrachlorododecane: Similar in structure but with different chlorine atom positions, leading to variations in reactivity and applications.
1-Chlorododecane: Contains only one chlorine atom, making it less reactive but more stable compared to this compound.
1,1,1-Trichlorododecane: Contains three chlorine atoms, offering a balance between reactivity and stability.
The uniqueness of this compound lies in its specific arrangement of chlorine atoms, which imparts distinct chemical properties and reactivity patterns.
特性
分子式 |
C12H22Cl4 |
|---|---|
分子量 |
308.1 g/mol |
IUPAC名 |
1,1,1,12-tetrachlorododecane |
InChI |
InChI=1S/C12H22Cl4/c13-11-9-7-5-3-1-2-4-6-8-10-12(14,15)16/h1-11H2 |
InChIキー |
CRXKUMNDJGNLIH-UHFFFAOYSA-N |
正規SMILES |
C(CCCCCC(Cl)(Cl)Cl)CCCCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] octadecanoate](/img/structure/B13445344.png)
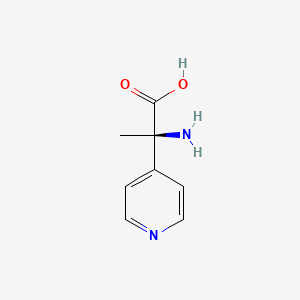
![(1R,2R,5S,8S,9S,10R,11S,12S)-6-(dideuterio(113C)methylidene)-5,12-dihydroxy-11-methyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid](/img/structure/B13445354.png)

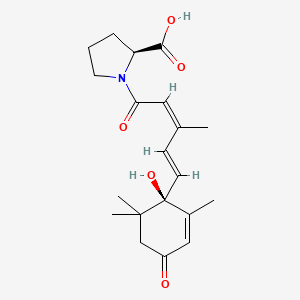

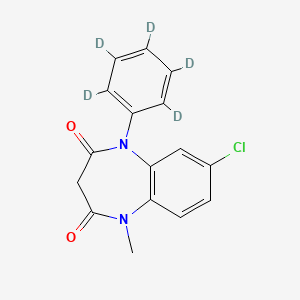
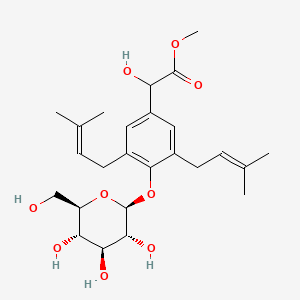
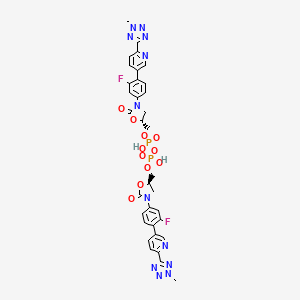

![tert-butyl N-[(2R)-2-hydroxy-2-(3-phenylmethoxyphenyl)ethyl]-N-methylcarbamate](/img/structure/B13445388.png)
